FRAX1036

Descripción general

Descripción

FRAX1036 es un inhibidor potente y selectivo de las quinasas p21 activadas por grupo I, específicamente dirigidas a la quinasa p21 activada 1, la quinasa p21 activada 2 y la quinasa p21 activada 4. Estas quinasas participan en varios procesos celulares, incluida la reorganización del citoesqueleto, la motilidad celular y la supervivencia. This compound ha demostrado ser prometedor en estudios preclínicos por sus posibles aplicaciones terapéuticas en el tratamiento del cáncer, particularmente en tumores con quinasa p21 activada 1 amplificada.

Aplicaciones Científicas De Investigación

Investigación sobre el cáncer: Ha demostrado eficacia en la inhibición de la proliferación y la migración de las células cancerosas, particularmente en los cánceres de ovario y de mama con quinasa p21 activada 1 amplificada.

Biología celular: Se utiliza para estudiar el papel de las quinasas p21 activadas en la reorganización del citoesqueleto y la motilidad celular.

Desarrollo de fármacos: Como compuesto principal para desarrollar nuevos agentes terapéuticos que se dirigen a las quinasas p21 activadas.

Mecanismo De Acción

FRAX1036 ejerce sus efectos inhibiendo la actividad de las quinasas p21 activadas por grupo I. Esta inhibición conduce a:

Aumento de la apoptosis: Muerte celular programada mejorada en las células tumorales.

Disrupción de la organización del citoesqueleto: Afecta la motilidad celular y la invasión.

Vías de señalización alteradas: Inhibición de moléculas de señalización aguas abajo como MEK, ERK1/2 y β-catenina.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de FRAX1036 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen:

Formación de la estructura principal: Esto implica la condensación de compuestos aromáticos y heterocíclicos específicos en condiciones controladas.

Modificaciones del grupo funcional: Introducción de grupos funcionales como cloro y grupos que contienen nitrógeno a través de reacciones de sustitución.

Purificación: El compuesto final se purifica utilizando técnicas como la recristalización y la cromatografía para lograr una alta pureza.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:

Reacciones por lotes: Realización de la síntesis en reactores grandes con control preciso de la temperatura, la presión y el tiempo de reacción.

Procesos de flujo continuo: Utilización de reactores de flujo continuo para mejorar la eficiencia de la reacción y la escalabilidad.

Control de calidad: Implementación de estrictas medidas de control de calidad para garantizar la consistencia y la pureza del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

FRAX1036 sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar ciertos grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución, particularmente las sustituciones nucleofílicas, son comunes en la síntesis y modificación de this compound.

Reactivos y Condiciones Comunes

Agentes oxidantes: Como el peróxido de hidrógeno y el permanganato de potasio.

Agentes reductores: Incluyendo borohidruro de sodio e hidruro de litio y aluminio.

Solventes: Los solventes comunes utilizados incluyen dimetilsulfóxido y acetonitrilo.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden estudiarse más a fondo para determinar su actividad biológica.

Comparación Con Compuestos Similares

Compuestos Similares

IPA-3: Otro inhibidor de la quinasa p21 activada con un mecanismo de acción diferente.

PF-3758309: Un inhibidor de la quinasa de amplio espectro que también se dirige a las quinasas p21 activadas.

G-5555: Un inhibidor selectivo de la quinasa p21 activada 4.

Unicidad de FRAX1036

This compound es único debido a su alta selectividad para la quinasa p21 activada 1, la quinasa p21 activada 2 y la quinasa p21 activada 4, lo que lo convierte en una herramienta valiosa para estudiar los roles específicos de estas quinasas en los procesos celulares y su potencial como dianas terapéuticas .

Actividad Biológica

FRAX1036 is a potent inhibitor of p21-activated kinases (PAKs), specifically targeting PAK1 and PAK2. Its biological activity has been extensively studied in various cancer models, particularly in relation to its effects on tumor growth and cell signaling pathways. This article delves into the compound's mechanisms of action, efficacy in preclinical studies, and its potential therapeutic applications.

This compound functions primarily by inhibiting the phosphorylation of PAK1 and PAK2, which are crucial for several oncogenic signaling pathways. By blocking these kinases, this compound disrupts downstream signaling cascades that promote cell proliferation and survival. Notably, PAK1 is involved in activating the RAF/MEK/ERK pathway, which is essential for cell growth and differentiation, as well as the AKT signaling pathway, which influences metabolism and apoptosis .

Key Signaling Pathways Affected by this compound

- RAF/MEK/ERK Pathway : Inhibition of PAK1 leads to decreased phosphorylation of MEK1 and ERK1/2, resulting in reduced cell proliferation.

- AKT Pathway : this compound treatment diminishes AKT signaling by preventing ILK activation.

- WNT/b-catenin Signaling : The compound also impacts WNT signaling by inhibiting Snail1/2 phosphorylation .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively reduces cell viability across various cancer cell lines. For instance:

- Schwannoma Cells : In Merlin-deficient Schwann cells (MS02), this compound exhibited an IC50 of 162 nM, significantly reducing proliferation over 72 hours. In HEI-193 cells derived from human NF2 patients, the IC50 was found to be 1.6 µM .

- Ovarian Cancer Cells : In OVCAR-3 ovarian cancer cells, this compound treatment resulted in decreased levels of phosphorylated PAK1 and downstream effectors such as c-Raf and ERK, leading to enhanced antiproliferative effects when combined with other agents like Rottlerin .

In Vivo Studies

The efficacy of this compound has also been evaluated in animal models:

- Mouse Models : In genetically engineered mice (Nf2-cKO), treatment with this compound at a dose of 30 mg/kg did not result in significant differences in tumor size or progression compared to control groups after 12 weeks. This indicated a lack of durable inhibition of PAK1/2 in vivo despite initial reductions in phosphorylation levels .

- Combination Therapy : When used in combination with Rottlerin, a synergistic effect was observed, leading to significantly reduced tumor volumes compared to either treatment alone. This combination therapy demonstrated improved outcomes in xenograft models .

Case Studies

Several case studies highlight the potential of this compound in treating specific cancer types:

- Breast Cancer : In a study involving breast cancer specimens, this compound was shown to prevent cell-cycle progression and induce apoptosis in various breast cancer cell lines, reinforcing its role as an effective therapeutic agent .

- Malignant Peripheral Nerve Sheath Tumors (MPNST) : The selective inhibition of PAK isoforms by this compound was associated with moderate effects on MPNST cell viability, suggesting its potential application in this aggressive cancer type .

Summary of Findings

| Study Type | Cell Line / Model | IC50 (nM) | Treatment Duration | Key Findings |

|---|---|---|---|---|

| In Vitro | MS02 Schwann Cells | 162 | 72 hours | Significant reduction in proliferation |

| In Vitro | HEI-193 Cells | 1600 | 72 hours | Reduced PAK1 phosphorylation |

| In Vivo | Nf2-cKO Mice | N/A | 12 weeks | No significant tumor size reduction |

| Combination Therapy | OVCAR-3 Cells | N/A | 24 hours | Enhanced antiproliferative effects with Rottlerin |

Propiedades

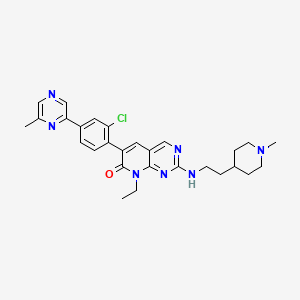

IUPAC Name |

6-[2-chloro-4-(6-methylpyrazin-2-yl)phenyl]-8-ethyl-2-[2-(1-methylpiperidin-4-yl)ethylamino]pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32ClN7O/c1-4-36-26-21(16-32-28(34-26)31-10-7-19-8-11-35(3)12-9-19)13-23(27(36)37)22-6-5-20(14-24(22)29)25-17-30-15-18(2)33-25/h5-6,13-17,19H,4,7-12H2,1-3H3,(H,31,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCBSFIKWACFBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)C4=NC(=CN=C4)C)Cl)NCCC5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.